Synthetic Utility: Synthesizing 1,4-Dichloro-3-buten-2-one vs. Consuming It as a Starting Material
While a direct head-to-head performance comparison of the compound's use in a specific reaction is not available, the evidence clearly establishes its dual role: it is both a valuable synthetic target and a critical building block for further synthesis. The Rh-catalyzed addition of chloroacetyl chlorides to alkynes provides a reliable, high-yield route to produce (Z)-1,4-dichloro-3-buten-2-one derivatives [1]. In a separate context, a published synthetic route demonstrates that the compound itself can be prepared with an isolated yield of 82% using AlCl3 in CCl4/H2O . This evidence differentiates it from simpler analogs like 1-chloro-3-buten-2-one, which is often a metabolite or a byproduct rather than a primary synthetic target, underscoring the procurement value of the dichloro compound for intentional synthetic design.
| Evidence Dimension | Synthetic Accessibility and Utility |
|---|---|
| Target Compound Data | Synthesized as a target in 82% yield ; Used as a versatile starting material for diverse synthetic elaboration [1]. |
| Comparator Or Baseline | 1-chloro-3-buten-2-one (often a metabolite, not a common synthetic target) [2]. |
| Quantified Difference | 1,4-Dichloro-3-buten-2-one is intentionally synthesized (82% yield) and used as a strategic intermediate, whereas 1-chloro-3-buten-2-one is primarily a biological metabolite. |
| Conditions | Synthesis: AlCl3, CCl4, H2O ; Utility: Rh-catalyzed alkyne addition for derivative formation [1]. |
Why This Matters
This dual nature (valuable target and building block) justifies its procurement over less synthetically versatile or commercially available analogs.
- [1] American Chemical Society. (2008). Rhodium-Complex-Catalyzed Addition Reactions of Chloroacetyl Chlorides to Alkynes. ACS Publications. View Source
- [2] Liu, X.-J., et al. (2013). Cytotoxicity, genotoxicity, and mutagenicity of 1-chloro-2-hydroxy-3-butene and 1-chloro-3-buten-2-one, two alternative metabolites of 1,3-butadiene. Chemico-Biological Interactions, 205(3), 181-187. View Source
